molecular formula C4H6O B081269 Methoxyallene CAS No. 13169-00-1

Methoxyallene

Cat. No. B081269
CAS RN: 13169-00-1
M. Wt: 70.09 g/mol
InChI Key: RRWJXAJEGRDMQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methoxyallene can be synthesized through various chemical reactions. For instance, methoxyallene oxide is prepared in situ by the epoxidation of methoxyallene and subsequently reacts with aldehydes or acetals, promoted by titanium tetraiodide and additives, to yield ketones (Hayakawa & Shimizu, 2000). Another approach involves samarium diiodide-induced coupling of carbonyl compounds with methoxyallene, leading to 4-hydroxy 1-enol ethers, which are valuable synthetic building blocks (Hölemann & Reissig, 2003).

Molecular Structure Analysis

The molecular structure of methoxyallene has been explored through various analytical techniques. Rotational isomerism, structure, and vibrational assignment studies provide insights into its conformation and stability. Ab initio calculations and vibrational analysis have indicated the occurrence of two isomers, with the more stable one having a planar s-cis structure (Rastelli, Gallinella, & Burdisso, 1989).

Chemical Reactions and Properties

Methoxyallene undergoes a range of chemical reactions, demonstrating its versatility as a reactant. It reacts with carbon monoxide in a catalytic system to afford various acrylates and chloropropenes (Trofimov et al., 2004). Its interaction with protonic acids leads to cationic polymerization, yielding polymers with high molecular weight and double bond content (Takahashi, Yokozawa, & Endo, 1992).

Scientific Research Applications

  • Carbon-Carbon Bond Formation : Methoxyallene oxide, prepared by epoxidation, reacts with aldehydes or acetals to form 2,3-dialkoxy- or 3-hydroxy-2-methoxy ketones, as discovered by Hayakawa and Shimizu (2000) in their study published in Organic Letters (Hayakawa & Shimizu, 2000).

  • Methoxycarbonylation : Methoxyallene reacts with carbon monoxide in certain systems to afford various acrylate and propene derivatives, as described by Trofimov et al. (2004) in Mendeleev Communications (Trofimov et al., 2004).

  • Diastereoselective Additions : Lithiated methoxyallene adds to chiral aldehydes, leading to enantiomerically pure furan derivatives, as researched by Hormuth and Reissig (1991) in Synlett (Hormuth & Reissig, 1991).

  • Couplings with Carbonyl Compounds : Hölemann and Reissig (2003) found that samarium diiodide-induced coupling of carbonyl compounds with methoxyallene yields 4-hydroxy 1-enol ethers, a finding published in Organic Letters (Hölemann & Reissig, 2003).

  • Rotational Isomerism and Structure Analysis : Rastelli, Gallinella, and Burdisso (1989) in the Journal of Molecular Structure studied the rotational isomerism of methoxyallene, revealing its structural characteristics and vibrational properties (Rastelli, Gallinella, & Burdisso, 1989).

  • Mesoscale Continuous-Flow Synthesis : Seghers et al. (2018) in ChemSusChem developed a continuous-flow route for synthesizing lithiated methoxyallene, demonstrating its potential for scale-up and industrial application (Seghers et al., 2018).

  • Reactions with Hydrazones : Breuil-Desvergnes and Goré (2001) in Tetrahedron explored the reaction of the lithio-derivative of methoxyallene with aldehyde hydrazones, leading to various pyrroline derivatives (Breuil-Desvergnes & Goré, 2001).

  • Cationic Polymerization : Takahashi, Yokozawa, and Endo (1992) in Macromolecular Chemistry and Physics reported the cationic polymerization of methoxyallene with protonic acids, producing polymers with high molecular weight and double bond content (Takahashi, Yokozawa, & Endo, 1992).

Safety And Hazards

Methoxyallene is a highly flammable liquid and vapor . It is recommended to use explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools when handling Methoxyallene . Protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

InChI

InChI=1S/C4H6O/c1-3-4-5-2/h4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWJXAJEGRDMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxyallene

CAS RN

13169-00-1
Record name 1,2-Propadiene, 3-methoxy-
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Record name NSC363923
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Record name Methoxyallene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
932
Citations
NA Nedolya, L Brandsma, OA Tarasova… - Tetrahedron letters, 1998 - Elsevier
Application of Copper Catalysis in a One-Pot Procedure for l-Alkyl-3-methoxy-2-methylthiopyrroles Starting from Methoxyallene an … Methoxyallene CH30CH=C=CH2, readily available by …
Number of citations: 87 www.sciencedirect.com
R Pulz - Synlett, 2000 - thieme-connect.com
Since the first preparation of methoxyallene (3) by Hoff, Brandsma and Arens in 1968, 1 this compound with cumulated C= C bonds has emerged as a useful and convenient C-3 …
Number of citations: 14 www.thieme-connect.com
SV Eroshchenko, LM Sinegovskaya… - … Acta Part A: Molecular …, 1990 - Elsevier
… that the local asymmetry of CH, group in methoxyallene is the same as in methoxyethene. … is rather debatable for methoxyallene. From NMR data, methoxyallene is found to exist …
Number of citations: 12 www.sciencedirect.com
A Rastelli, E Gallinella, M Burdisso - Journal of molecular structure, 1989 - Elsevier
The rotational isomerism of methoxyallene has been studied both by ab initio calculations and vibrational analysis. The internal potential energy function, calculated at the 6-31G**//3-…
Number of citations: 7 www.sciencedirect.com
W Schade, HU Reissig - Synlett, 1999 - thieme-connect.com
Addition of lithiated methoxyallene 2 to nitrones provided hydroxylamine derivatives which usually undergo very fast cyclization to 3, 6-dihydro-2H-1, 2-oxazines. Chiral nitrones 5, 8, or …
Number of citations: 62 www.thieme-connect.com
R Pulz, S Cicchi, A Brandi… - European Journal of …, 2003 - Wiley Online Library
A highly diastereoselective addition of lithiated methoxyallene 3 to chiral cyclic nitrones 1 and 2 provided N‐hydroxy pyrrolidines 4 and 5, respectively, which cyclized to bicyclic 1,2‐…
T Ogata, K Sugimoto - Journal of Molecular Structure, 1988 - Elsevier
The microwave spectrum of methoxyallene, CH 2 CCHOCH 3 , has been studied in the frequency region from 18 to 40 GHz. The barrier height to internal rotation of the methyl group …
Number of citations: 11 www.sciencedirect.com
M Jasiński, G Mlostoń, M Stolarski… - Chemistry–An Asian …, 2014 - Wiley Online Library
Admantanethione smoothly reacted with lithiated methoxyallene at low temperatures yielding the expected allenyl‐substituted thiolate, which upon aqueous work‐up underwent …
Number of citations: 21 onlinelibrary.wiley.com
O Flögel, J Dash, I Brüdgam, H Hartl… - … –A European Journal, 2004 - Wiley Online Library
… Addition of lithiated methoxyallene to pivalonitrile afforded … from typical nitriles and methoxyallene was established. Pyridinol … pattern of lithiated methoxyallene which is incorporated …
I Tomita, Y Kondo, K Takagi, T Endo - Macromolecules, 1994 - ACS Publications
Aliene derivatives are attractive monomers to produce reactive polymers bearing exo-methylene moieties in the side chainby the vinyl polymerization of either part of the cumulated …
Number of citations: 98 pubs.acs.org

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